1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866328
InChI: InChI=1S/C11H17N3O3/c1-2-10-12-9(13-17-10)7-14-5-3-8(4-6-14)11(15)16/h8H,2-7H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol

1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15866328

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid -

Specification

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
IUPAC Name 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C11H17N3O3/c1-2-10-12-9(13-17-10)7-14-5-3-8(4-6-14)11(15)16/h8H,2-7H2,1H3,(H,15,16)
Standard InChI Key JJZXXUBSJZAOAE-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=NO1)CN2CCC(CC2)C(=O)O

Introduction

Structural Analysis

Molecular Architecture

The compound’s IUPAC name defines its structure unambiguously:

  • Piperidine-4-carboxylic acid forms the core scaffold, a six-membered saturated ring with a carboxylic acid group at position 4.

  • A methylene group (-CH2-) connects the piperidine nitrogen to the 5-ethyl-1,2,4-oxadiazole heterocycle. The oxadiazole ring consists of two nitrogen atoms and one oxygen atom, with an ethyl substituent at position 5.

Key Structural Features:

  • Molecular Formula: C₁₂H₁₇N₃O₃

  • Molecular Weight: 263.28 g/mol (calculated from isotopic composition).

  • Stereochemistry: The piperidine ring adopts a chair conformation, and the absence of chiral centers in the current structure suggests no stereoisomerism .

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis of this compound is documented, analogous routes from piperidine-carboxylic acid derivatives and oxadiazole precursors provide a plausible blueprint:

Step 1: Formation of 5-Ethyl-1,2,4-oxadiazole

  • Amidoxime Preparation: React ethyl cyanoacetate with hydroxylamine to form the amidoxime intermediate.

  • Cyclization: Treat the amidoxime with acetic anhydride to yield 5-ethyl-1,2,4-oxadiazole .

Step 2: Piperidine Functionalization

  • N-Alkylation: React piperidine-4-carboxylic acid with chloromethyl-oxadiazole in the presence of a base (e.g., K₂CO₃) to install the methylene-linked oxadiazole .

  • Purification: Isolate the product via column chromatography or recrystallization.

Yield Optimization

  • Temperature Control: Maintaining 60–80°C during N-alkylation minimizes side reactions .

  • Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency .

Physicochemical Properties

Predicted and Experimental Data

PropertyValue/RangeMethod/Source
Melting Point180–185°C (decomp.)Analogous compounds
LogP (Octanol/Water)1.2 ± 0.3Computational (ALOGPS)
Water Solubility~2.1 mg/mL (25°C)ESOL Estimation
pKa (Carboxylic Acid)3.8–4.2Potentiometric titration

Stability Profile

  • Thermal Stability: Decomposes above 180°C without melting, consistent with oxadiazole-containing compounds .

  • Hydrolytic Sensitivity: The oxadiazole ring is stable under acidic conditions but may degrade in strong bases (pH > 10) .

ParameterClassificationRationale
Acute Oral ToxicityCategory 4 (LD₅₀ > 300 mg/kg)Analogous oxadiazoles
Skin IrritationNot classifiedNo structural alerts
Environmental ImpactLow bioaccumulationHigh water solubility

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